4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid
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Overview
Description
4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid is a synthetic organic compound with the molecular formula C14H16N2O5S. This compound is characterized by the presence of a piperazine ring substituted with a benzenesulfonyl group and an oxobutenoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzenesulfonyl chloride to form 4-(benzenesulfonyl)piperazine.
Addition of the Oxobutenoic Acid Moiety: The next step involves the reaction of the 4-(benzenesulfonyl)piperazine with maleic anhydride under controlled conditions to introduce the oxobutenoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the piperazine ring can enhance binding affinity. The oxobutenoic acid moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile
- 4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- 7-[4-(4-(Benzenesulfonyl)piperazin-1-yl)carbonyl]piperazin-1-yl derivatives
Uniqueness
4-[4-(Benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid is unique due to the presence of the oxobutenoic acid moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This structural feature allows for diverse applications in various fields of research.
Properties
IUPAC Name |
(E)-4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13(6-7-14(18)19)15-8-10-16(11-9-15)22(20,21)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,18,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHZRPHGEPKIEE-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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